5-Nitrothiophene-2-sulfonamide

Overview

Description

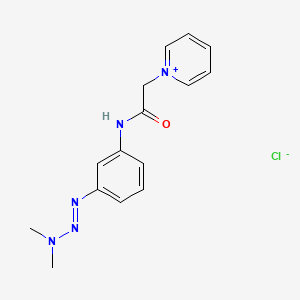

5-Nitrothiophene-2-sulfonamide is a chemical compound with the molecular formula C4H4N2O4S2 and a molecular weight of 208.22 . It is used for research purposes .

Molecular Structure Analysis

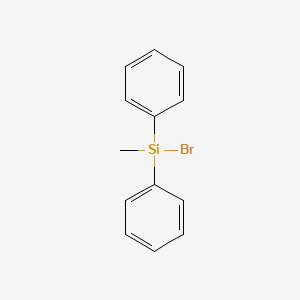

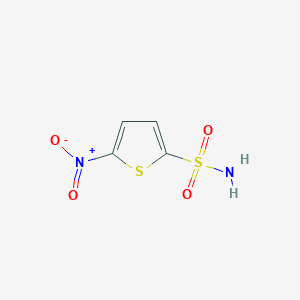

The molecular structure of this compound consists of a thiophene ring with nitro and sulfonamide functional groups . The exact structure can be determined using techniques such as X-ray crystallography .Scientific Research Applications

Antibacterial Properties

5-Nitrothiophene-2-sulfonamide and its analogs have shown significant potential as bacterial growth inhibitors. A study highlighted that these compounds, especially the 5-nitro derivative, are more inhibitory than their amino counterparts, indicating their efficacy in preventing intracellular folic acid biosynthesis, crucial for bacterial growth (Bulkacz et al., 1968).

Applications in Nuclear Medicine

Research into rhenium complexes, which are used as therapeutic agents in nuclear medicine, has explored the behavior of sulfonamide-based dithiocarbimates towards the rhenium(V) nitride core. These complexes, including aromatic groups in the sulfonamide substituent, show potential in molecular imaging and therapeutic arenas (Perils et al., 2017).

Urease Inhibition and Antibacterial Activity

Thiophene sulfonamide derivatives synthesized via Suzuki cross-coupling reaction have demonstrated potent urease inhibition and antibacterial activities. The electronic effects of different substituents on the aromatic ring significantly influence these activities, indicating their potential in developing new antibacterial agents (Noreen et al., 2017).

Potential in Antitumor Agents Synthesis

Synthesis of [15N]‐nitrothiophenecarboxamides, including 5-nitrothiophene-2-carboxamide, has been explored for potential use as antitumor agents. These compounds are synthesized with high isotopic yield, indicating their applicability in cancer research (Shinkwin & Threadgill, 1996).

Anticonvulsant Activities and Cerebrovasodilation

5-Nitrothiophene-2-sulfonamides have been studied for their anticonvulsant properties, with some derivatives showing significant activity. These compounds are promising in cerebrovasodilation through the selective inhibition of carbonic anhydrase, making them potential therapeutic agents for neurological disorders (Barnish et al., 1981).

Future Directions

The future directions of research involving 5-Nitrothiophene-2-sulfonamide and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in various fields such as medicine and materials science . The development of new synthetic methods and the discovery of new biological activities could lead to the development of new drugs and other useful compounds .

Mechanism of Action

Target of Action

The primary target of 5-Nitrothiophene-2-sulfonamide is bacterial growth . It acts as a bacterial growth inhibitor, with its effectiveness being superior to that of sulfanilamide .

Mode of Action

This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s interaction with its targets results in the prevention of intracellular folic acid biosynthesis .

Biochemical Pathways

The compound affects the folic acid metabolism cycle, a crucial pathway in bacterial growth . By inhibiting the synthesis of folic acid, it disrupts the normal functioning of the bacteria, leading to growth inhibition .

Pharmacokinetics

It is known that the compound is a solid and should be stored at room temperature

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . Specifically, it has been found to be more inhibitory than the corresponding 5- and 4-amino compounds, with the 5-nitro compound being bactericidal at very low concentrations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of sulfonamides and other antibiotics in the environment has raised concerns about the potential spread of antimicrobial resistance . Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices

Biochemical Analysis

Biochemical Properties

It is known that thiophene analogs of sulfanilamides, such as 5-Nitrothiophene-2-sulfonamide, have been found to be more inhibitory than the corresponding amino compounds

Cellular Effects

Some studies suggest that thiophene analogs of sulfanilamides can inhibit bacterial growth

Molecular Mechanism

The molecular mechanism of action of this compound is not well-established. Some studies suggest that the mode of action of thiophene analogs of sulfanilamides involves nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring

properties

IUPAC Name |

5-nitrothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O4S2/c5-12(9,10)4-2-1-3(11-4)6(7)8/h1-2H,(H2,5,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJMUFYNVVEAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400118 | |

| Record name | 5-nitrothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17510-82-6 | |

| Record name | 5-nitrothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL](/img/structure/B3367345.png)

![Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate](/img/structure/B3367368.png)

![N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide](/img/structure/B3367384.png)